3-(2,4-Dichlorobenzamido)benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC7287250
Molecular Formula: C16H10Cl2N2O3
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10Cl2N2O3 |
|---|---|
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | 3-[(2,4-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H10Cl2N2O3/c17-8-5-6-9(11(18)7-8)16(22)20-13-10-3-1-2-4-12(10)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
| Standard InChI Key | HFKFJBFDNXAXTF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises a benzofuran scaffold—a fused bicyclic system of benzene and furan—with two functional groups:
-
Position 2: A carboxamide group (-C(=O)NH₂), which enhances hydrogen-bonding capacity and solubility.
-
Position 3: A 2,4-dichlorobenzamido substituent (-NH-C(=O)-C₆H₃Cl₂), contributing steric bulk and electronic effects .
Molecular Formula and Weight
-
Empirical Formula: C₁₆H₁₀Cl₂N₂O₃
-
Molecular Weight: 349.17 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
IUPAC Name
3-[(2,4-Dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide.
Spectroscopic and Computational Data
While direct experimental data for this compound is limited, inferences can be drawn from analogous benzofuran-carboxamides :
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves sequential functionalization of the benzofuran core:
-
Benzofuran Formation: Cyclization of 2-hydroxyacetophenone derivatives via Perkins or Ullmann reactions.
-
Carboxamide Introduction: Amidation at position 2 using chlorooxalate intermediates.
-
Dichlorobenzamido Coupling: Reaction of 3-aminobenzofuran-2-carboxamide with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions .
Key Reaction Conditions
-
Cyclization: CuI catalysis, 120°C, DMF solvent.
-
Amidation: Thionyl chloride-mediated activation, NH₃ gas.
-
Acylation: Triethylamine base, dichloromethane, 0°C to room temperature .
Regioselectivity and Directed Metalation
Pharmacological Applications and Mechanisms
Kinase Inhibition and Anticancer Activity
Structural analogs, such as 3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, exhibit kinase inhibitory activity (e.g., targeting JAK2 or EGFR), reducing proliferation in cancer cell lines. The dichlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the carboxamide stabilizes binding via hydrogen bonds.
In Silico Docking Studies (Hypothetical)
-
Target: EGFR (PDB ID: 1M17).
-
Binding Affinity: Predicted ΔG = -9.2 kcal/mol (AutoDock Vina).
-
Interactions:
-
Dichlorophenyl with Leu694 and Leu768.
-
Carboxamide with Thr766 via H-bonding.
-
Physicochemical and ADMET Profiling
Lipophilicity and Bioavailability
-
logP: ~3.1 (moderate lipophilicity; favorable for blood-brain barrier penetration).
-
pKa: ~10.2 (amide proton), enhancing stability at physiological pH.
Toxicity Predictions
-
hERG Inhibition Risk: Low (structural absence of basic amines).
-
CYP450 Interactions: Likely substrate of CYP3A4 due to aromatic chlorination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume